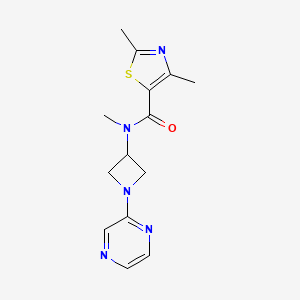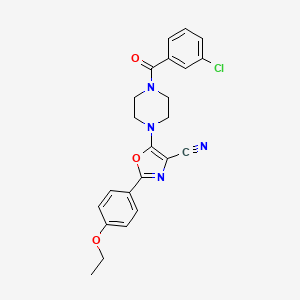
5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(4-ethoxyphenyl)oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(4-ethoxyphenyl)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C23H21ClN4O3 and its molecular weight is 436.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activities
Researchers have synthesized novel derivatives of 1,2,4-triazole and examined their antimicrobial activities. These compounds, including derivatives with piperazine components, have shown good to moderate activities against test microorganisms, highlighting their potential in developing new antimicrobial agents (Bektaş et al., 2007). Similar studies have also focused on creating compounds with antimicrobial properties by incorporating various functional groups, indicating a broad interest in leveraging chemical modifications for enhanced biological activities (Foks et al., 2004).
Anti-inflammatory and Antimicrobial Derivatives
Compounds synthesized with specific structural motifs, including piperazine derivatives, have been tested for their in vitro activities against a range of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi like Candida albicans. Several derivatives demonstrated good or moderate activities, especially against Gram-positive bacteria. Additionally, some compounds showed in vivo anti-inflammatory activity, suggesting their dual-functional potential in therapeutic applications (Al-Omar et al., 2010).
Serotonin Receptor Antagonists
Novel derivatives, including piperazine-substituted compounds, were synthesized and evaluated for their antagonistic activity against serotonin 5-HT3 receptors. This research aims to identify potential therapeutic agents for conditions mediated by these receptors, showcasing the compound's relevance in neurological and gastrointestinal disorders (Mahesh et al., 2004).
Molecular Docking and Anticancer Activity
Studies involving molecular docking and analysis of tautomeric properties have been conducted to understand the mechanism behind the anti-cancer properties of benzimidazole derivatives bearing triazole. These investigations help elucidate the most stable states of such structures and their potential interactions within the EGFR binding pocket, providing insights into their anti-cancer activity and paving the way for further therapeutic exploration (Karayel, 2021).
Properties
IUPAC Name |
5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-(4-ethoxyphenyl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O3/c1-2-30-19-8-6-16(7-9-19)21-26-20(15-25)23(31-21)28-12-10-27(11-13-28)22(29)17-4-3-5-18(24)14-17/h3-9,14H,2,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGOPVVFLRPIML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2661709.png)
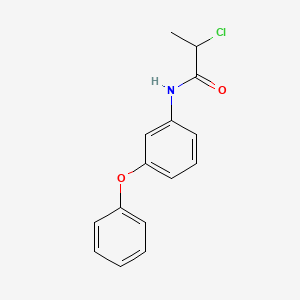


![N-(2,4-dimethylphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2661714.png)


![N-(4-fluorobenzyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2661717.png)
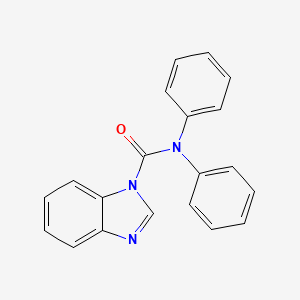
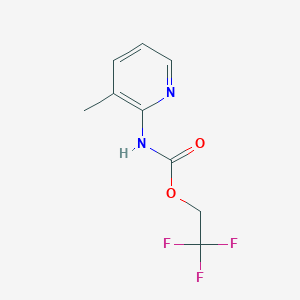
![5-Tert-butyl-2-methyl-N-[2-(prop-2-enoylamino)ethyl]furan-3-carboxamide](/img/structure/B2661724.png)
